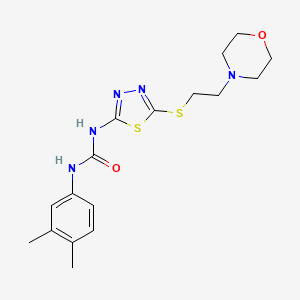

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Descripción

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and a morpholinoethylthio group

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-12-3-4-14(11-13(12)2)18-15(23)19-16-20-21-17(26-16)25-10-7-22-5-8-24-9-6-22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUGUYXNSFRCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of Morpholinoethylthio Group: The morpholinoethylthio group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the morpholinoethylthio group.

Coupling with Urea Moiety: The final step involves coupling the thiadiazole derivative with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the morpholinoethylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₉H₂₄N₂OS

- Molecular Weight : 328.5 g/mol

The structure includes a thiadiazole moiety, which is known for conferring various biological activities, particularly in pharmacology.

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of thiourea and thiadiazole compounds exhibit promising anticancer properties. Studies have shown that compounds similar to 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression .

2. Urease Inhibition

Urease is an enzyme linked to several medical conditions such as kidney stones and peptic ulcers. Compounds containing the thiourea structure have been studied extensively for their urease inhibitory activities:

- Biochemical Evaluation : The compound has shown potential as an effective urease inhibitor, which could lead to therapeutic applications in managing conditions associated with urease activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various biological assays:

- In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits significant cytotoxicity against different cancer cell lines, suggesting its potential as a lead compound for further development .

- Animal Models : Preliminary studies using animal models have indicated favorable pharmacokinetics and bioavailability profiles for this compound, making it a candidate for further clinical investigation .

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dimethylphenyl)-3-(5-((2-piperidinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure with a piperidinoethylthio group instead of a morpholinoethylthio group.

1-(3,4-Dimethylphenyl)-3-(5-((2-pyrrolidinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Contains a pyrrolidinoethylthio group.

Uniqueness

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the morpholinoethylthio group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structure of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be depicted as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 332.42 g/mol

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For example, a study evaluated various 1,3,4-thiadiazole derivatives for their cytotoxic effects against multiple human cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | K562 (CML) | 7.4 |

| Compound B | MCF7 (Breast Cancer) | 12.5 |

| Compound C | A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. A recent investigation highlighted their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

| Escherichia coli | 25 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiadiazole compounds have demonstrated anti-inflammatory effects. These compounds can inhibit various inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

The biological activities of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Permeability : The lipophilic nature of thiadiazoles allows them to cross cellular membranes easily and interact with intracellular targets .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

- Case Study 1 : A derivative similar to the compound was tested in a mouse model of breast cancer and showed a significant reduction in tumor size compared to controls.

- Case Study 2 : In a study focusing on bacterial infections, a related thiadiazole compound demonstrated superior activity against resistant strains of bacteria.

Q & A

Q. What are the standard synthetic routes for preparing this urea derivative, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted isocyanates with thiadiazol-2-amine derivatives. For example, analogous urea derivatives are synthesized by refluxing isocyanates with amines in inert solvents (e.g., dichloromethane or toluene) under basic conditions (e.g., triethylamine) to neutralize HCl . Key variables include solvent polarity (to stabilize intermediates), temperature (80–100°C for reflux), and stoichiometric ratios (1:1.2 molar ratio of isocyanate to amine to ensure complete conversion). Purity is confirmed via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm), morpholinoethyl protons (δ 2.4–3.7 ppm), and thiadiazole carbons (δ 150–160 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX or OLEX2 software) resolves bond lengths (C–S: ~1.7 Å, C–N: ~1.3 Å) and dihedral angles between aromatic rings. R factors < 0.08 indicate high precision .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screens include:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) identifies binding modes to target proteins (e.g., kinases). The morpholinoethyl-thiadiazole moiety may interact with hydrophobic pockets, while urea forms hydrogen bonds. Validation involves comparing computational binding energies (ΔG) with experimental IC₅₀ values. Discrepancies arise from solvent effects or protein flexibility, necessitating MD simulations (e.g., GROMACS) to refine predictions .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray conformers) are addressed by:

- Dynamic NMR : Detects rotational barriers in the urea linkage at variable temperatures.

- DFT calculations : Optimize geometries (e.g., Gaussian09) and simulate NMR chemical shifts for comparison .

- Twinned crystal analysis : Use SHELXL to refine datasets with overlapping reflections .

Q. How can synthetic protocols be optimized for scalability while maintaining purity?

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (e.g., DMAP), and temperature to maximize yield via response surface methodology .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential HCl gas release .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the urea moiety .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Q. What crystallographic techniques improve data quality for flexible substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.